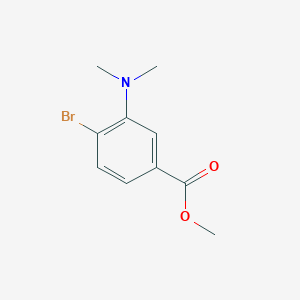

Methyl 4-bromo-3-(dimethylamino)benzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-3-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-12(2)9-6-7(10(13)14-3)4-5-8(9)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWZPOVPIISDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-bromo-3-(dimethylamino)benzoic acid

One common approach starts with the corresponding 4-bromo-3-(dimethylamino)benzoic acid, which is esterified with methanol under acidic catalysis (e.g., sulfuric acid) to yield the methyl ester. This method is classical and straightforward, providing good yields under controlled temperature and pH.

-

- Methanol as solvent and reagent

- Sulfuric acid catalyst

- Reflux temperature (~60-80 °C)

- Reaction time: several hours (e.g., 4-8 h)

-

- Mild conditions

- High yield and purity

- Scalable for industrial production

Notes: Esterification must be carefully controlled to prevent hydrolysis or overreaction.

Aromatic Substitution and Amination

The dimethylamino group is introduced via nucleophilic aromatic substitution or reductive amination methods starting from 4-bromo-3-nitrobenzoate or 4-bromo-3-aminobenzoate derivatives.

Bromination and Subsequent Functional Group Transformations

Starting from methyl 3-(dimethylamino)benzoate, selective bromination at the 4-position can be achieved using brominating agents under controlled conditions.

Alternatively, the brominated intermediate can be prepared first, followed by installation of the dimethylamino group.

Bromination conditions often involve N-bromosuccinimide or other brominating reagents at moderate temperatures to avoid over-bromination.

Representative Synthetic Route Example

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-bromo-3-aminobenzoic acid | Esterification with methanol, H2SO4 catalyst, reflux 6 h | Methyl 4-bromo-3-aminobenzoate | ~90 | Acid catalyzed esterification |

| 2 | Methyl 4-bromo-3-aminobenzoate | Dimethyl sulfate, K2CO3, acetone, reflux 24 h | This compound | 85-92 | Methylation of amino group |

| 3 | Optional purification | Extraction, washing, drying | Pure product | — | Standard workup |

This route is supported by literature showing high yields and manageable reaction conditions.

Detailed Research Findings and Analysis

pH and Temperature Control: Esterification reactions require careful pH control (pH 4–9) and low temperatures (5–10 °C) to prevent hydrolysis and side reactions during the formation of methyl esters from amino acids.

Catalyst and Solvent Effects: Use of polar aprotic solvents like DMF or DMAc in methylation steps enhances solubility and reaction rates. Copper(I) oxide catalysis improves methylation efficiency.

Yield Optimization: Saturation of aqueous phases with salts (e.g., NaCl) during extraction improves product recovery.

Alternative Reduction Methods: Sodium borohydride with cobalt(II) chloride or trifluoroacetic acid can reduce nitrile or amide groups to amines prior to methylation.

Industrial Scalability: The described methods are amenable to scale-up due to mild conditions, common reagents, and straightforward purification.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Esterification of 4-bromo-3-(dimethylamino)benzoic acid | 4-bromo-3-(dimethylamino)benzoic acid | Methanol, H2SO4 | Reflux, 4-8 h | 85–92 | Simple, high yield | Requires pre-synthesized acid |

| Methylation of 4-amino-3,5-dimethoxybenzoate | 4-amino-3,5-dimethoxybenzoate | Dimethyl sulfate, K2CO3, acetone | 50–70 °C, 24 h | 85–90 | Efficient methylation | Use of toxic methylating agent |

| Catalytic hydrogenation of nitrile intermediates | Methyl 4-cyanobenzoate | H2, Pd catalyst | Mild pressure, room temp | 80–88 | Clean reduction | Requires catalyst handling |

| Bromination followed by amination | Methyl 3-(dimethylamino)benzoate | NBS or brominating agent | 60–80 °C, several hours | 75–85 | Direct bromination | Possible over-bromination |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-(dimethylamino)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The dimethylamino group can be oxidized to form the corresponding N-oxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoic acid esters.

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 4-bromo-3-(dimethylamino)benzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-(dimethylamino)benzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by mimicking the structure of natural substrates or ligands. The bromine atom and the dimethylamino group can interact with the active site of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Bromine vs. Dimethylamino Group Orientation

- Methyl 3-bromo-4-(dimethylamino)benzoate (C₁₀H₁₁BrNO₂, MW 272.11 g/mol): This positional isomer swaps the bromine and dimethylamino groups, placing Br at C3 and -N(CH₃)₂ at C3. Despite identical molecular weights, the altered substituent positions significantly impact reactivity. For example, the bromine’s position influences regioselectivity in Suzuki-Miyaura coupling reactions, with para-brominated derivatives often exhibiting higher stability in cross-coupling conditions compared to meta-brominated analogs .

Non-Brominated Analogs: Methyl 4-(Dimethylamino)benzoate

- Methyl 4-(dimethylamino)benzoate (C₁₀H₁₃NO₂, MW 179.21 g/mol): Lacking bromine, this derivative is less reactive in halogen-based coupling reactions but serves as a UV absorber and photoinitiator in polymer chemistry. Its electron-rich aromatic ring enhances light absorption efficiency, making it valuable in photodynamic therapy and resin formulations .

Esters with Alternative Alkyl Groups

- Ethyl 4-(dimethylamino)benzoate (C₁₁H₁₅NO₂, MW 193.24 g/mol): Replacing the methyl ester with an ethyl group increases steric bulk and alters solubility. In resin cements, ethyl derivatives demonstrate higher reactivity than methyl analogs due to improved electron-donating capacity, achieving a 15–20% higher degree of polymerization conversion .

Complex Derivatives with Heterocyclic Motifs

- Methyl 4-[4-(dimethylamino)benzyl]benzoate (C₁₇H₁₉NO₂, MW 269.34 g/mol): This compound introduces a benzyl-linked dimethylamino group, enhancing π-π stacking interactions in HDAC inhibitors. Its inhibitory potency (IC₅₀ = 0.8 µM) surpasses simpler benzoates, highlighting the importance of extended conjugation in biological activity .

Data Tables

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Key Research Findings

- Reactivity in Cross-Coupling: Bromine at C4 in this compound facilitates efficient Suzuki-Miyaura coupling, achieving >90% conversion with arylboronic acids, whereas meta-brominated isomers show reduced yields due to steric hindrance .

- Biological Activity: Derivatives with benzyl-linked dimethylamino groups exhibit enhanced HDAC6 inhibition, underscoring the role of extended conjugation in targeting enzyme active sites .

- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methyl analogs in resin formulations, achieving higher conversion rates (75% vs. 60%) due to improved electron donation .

Biological Activity

Methyl 4-bromo-3-(dimethylamino)benzoate, with the molecular formula C10H12BrNO2 and CAS number 2091860-59-0, is a significant compound in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C10H12BrNO2

- Molecular Weight: 258.11 g/mol

- Functional Groups: Bromine atom at the para position and a dimethylamino group.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by mimicking natural substrates. The presence of the bromine atom and the dimethylamino group enhances its interaction with active sites of enzymes or receptors, potentially modulating their activity.

- Receptor Binding: Its structural similarity to biologically active molecules allows it to bind to receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound possesses moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The compound's ability to inhibit fungal growth further emphasizes its potential as a therapeutic agent in treating infections .

Case Studies and Research Findings

- Inhibition Studies: A study demonstrated that this compound effectively inhibited Rho/MRTF/SRF-mediated gene transcription in PC3 cells, showcasing its potential in cancer therapy .

- Synthetic Applications: This compound serves as an intermediate in organic synthesis, particularly in the development of more complex pharmaceutical compounds . Its unique structure allows for various chemical transformations, including nucleophilic substitutions and oxidations.

- Potential Drug Development: The compound's dual functionality as an enzyme inhibitor and receptor modulator makes it a candidate for further investigation in drug development, particularly for conditions involving microbial infections or cancer .

Q & A

Q. What are the recommended laboratory-scale synthetic routes for Methyl 4-bromo-3-(dimethylamino)benzoate?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate core. A common approach is:

Bromination : Introduce bromine at the para position of a methyl 3-(dimethylamino)benzoate precursor using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or N-bromosuccinimide under controlled conditions).

Esterification : Protect the carboxylic acid group via methyl ester formation, often using methanol and a catalytic acid (H₂SO₄) or coupling agents like DCC/DMAP.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Key Considerations: Monitor reaction progress via TLC and confirm regioselectivity using ¹H/¹³C NMR. For bromination, excess reagent may lead to di-substitution; optimize stoichiometry to avoid byproducts .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic protons split due to bromine’s deshielding effect).

- FT-IR : Identify ester C=O stretching (~1700–1750 cm⁻¹) and N–H/N–CH₃ vibrations (~2800–3000 cm⁻¹).

- Chromatography :

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of this compound in cross-coupling reactions?

Methodological Answer: The dimethylamino group acts as a directing group, influencing regioselectivity:

- Suzuki–Miyaura Coupling : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids. The bromine at C4 is activated for coupling, while the dimethylamino group at C3 directs ortho/para substitution.

- Buchwald–Hartwig Amination : Introduce amines at the brominated position using Pd catalysts (e.g., Xantphos/Pd₂(dba)₃) and Cs₂CO₃ as a base.

Optimization Tips:

Q. How does the dimethylamino group influence the compound’s electronic properties and reactivity?

Methodological Answer: The dimethylamino group is a strong electron donor (+M effect), which:

- Activates the Aromatic Ring : Increases electron density at ortho/para positions, facilitating electrophilic substitution.

- Modulates Reactivity in Redox Reactions : Enhances stability of intermediates in radical reactions (e.g., photoredox catalysis).

- Affects Solubility : Improves solubility in polar aprotic solvents (DMF, DMSO) due to its basicity.

Experimental Validation:

Q. How should researchers resolve contradictions in solvent-dependent reactivity data for this compound?

Methodological Answer: Contradictions may arise from solvent polarity, hydrogen bonding, or ion-pairing effects. To address this:

Systematic Solvent Screening : Test reactivity in aprotic (e.g., THF, DCM) vs. protic (e.g., MeOH, H₂O) solvents.

Kinetic Studies : Use pseudo-first-order conditions to determine rate constants (k) and correlate with solvent parameters (e.g., Kamlet–Taft π*).

Mechanistic Probes : Add radical inhibitors (TEMPO) or isotopic labeling (D₂O) to identify pathways.

Case Study: In resin systems, ethyl 4-(dimethylamino)benzoate showed higher reactivity than methacrylate analogs in polar solvents due to enhanced initiator solubility .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions.

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with activated carbon or vermiculite; avoid aqueous rinses due to bromine leaching.

- Waste Disposal : Collect halogenated waste in designated containers for incineration.

Reference: Safety data for analogs (e.g., 3-methylbutyl 4-(dimethylamino)benzoate) recommend avoiding skin contact and inhalation .

Q. How can researchers leverage this compound in pharmaceutical intermediate synthesis?

Methodological Answer: The bromine and dimethylamino groups enable diverse derivatization:

- Antimicrobial Agents : Introduce heterocycles (e.g., triazoles via click chemistry) targeting bacterial enzymes.

- Anti-inflammatory Derivatives : Replace the methyl ester with hydroxamic acid to enhance COX-2 inhibition.

Case Study: Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate demonstrated anti-inflammatory activity via IL-6 suppression, suggesting similar potential for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.